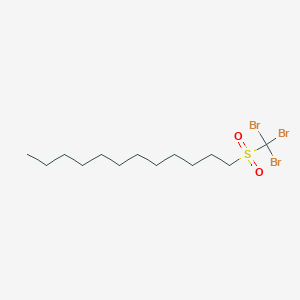
1-(Tribromomethanesulfonyl)dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tribromomethanesulfonyl)dodecane is an organic compound characterized by the presence of a dodecane chain attached to a tribromomethanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Tribromomethanesulfonyl)dodecane can be synthesized through a multi-step process involving the sulfonylation of dodecane. One common method involves the reaction of dodecane with tribromomethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Tribromomethanesulfonyl)dodecane undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of different sulfonyl derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Applications De Recherche Scientifique
1-(Tribromomethanesulfonyl)dodecane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl derivatives.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(Tribromomethanesulfonyl)dodecane involves its interaction with specific molecular targets. The tribromomethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1-Dodecanol: A saturated 12-carbon fatty alcohol used in detergents and lubricants.
Dodecane: A hydrocarbon used as a solvent and in the production of lubricants.
Dodecanesulfonamide: A sulfonamide derivative with surfactant properties.
Uniqueness: This sets it apart from other dodecane derivatives, which may lack the same level of versatility and functionality .
Propriétés
Numéro CAS |
647859-79-8 |
|---|---|
Formule moléculaire |
C13H25Br3O2S |
Poids moléculaire |
485.1 g/mol |
Nom IUPAC |
1-(tribromomethylsulfonyl)dodecane |
InChI |
InChI=1S/C13H25Br3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-19(17,18)13(14,15)16/h2-12H2,1H3 |
Clé InChI |
RJKTZKYRSALODY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCS(=O)(=O)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12604313.png)

![ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate](/img/structure/B12604326.png)

![N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12604329.png)

![2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B12604337.png)


![4-Methyl-4'-[2-(pyridin-4-yl)ethenyl]-2,2'-bipyridine](/img/structure/B12604381.png)
silane](/img/structure/B12604387.png)
![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene](/img/structure/B12604401.png)
![Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester](/img/structure/B12604408.png)

